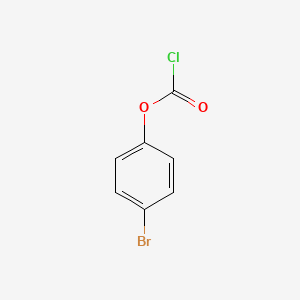

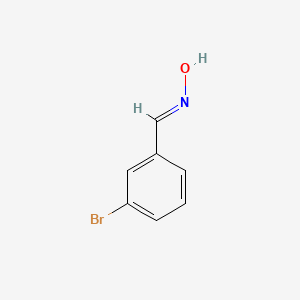

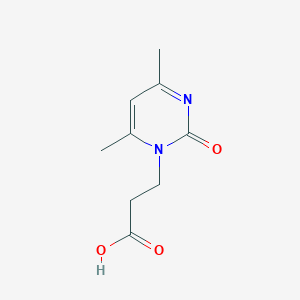

![molecular formula C9H8ClNO4S B1277593 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride CAS No. 293741-60-3](/img/structure/B1277593.png)

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonated 4H-3,1-benzoxazines, which are structurally related to the compound of interest, has been achieved through an innovative electrochemical radical cascade cyclization method. This approach utilizes styrenyl amides and sulfonylhydrazines, allowing for a broad range of substrates and functional groups to be incorporated under metal- and external oxidant-free conditions at room temperature . Although the specific compound "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride" is not mentioned, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

The molecular and electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been extensively studied. These compounds, which share some functional group similarities with the target molecule, have been characterized by X-ray single crystal diffraction. The analysis revealed that the molecules form molecular crystals with specific space groups and cell parameters. Additionally, ab initio quantum-chemical calculations were performed to understand the electronic structure, which showed a correlation between charge density and intramolecular hydrogen bonds . This information could be extrapolated to predict the molecular structure of "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride".

Chemical Reactions Analysis

The kinetic investigation of the substitution reactions of the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride in aqueous solution provides insight into the reactivity of such compounds. The study's findings suggest that the steric and electronic properties of the molecules significantly influence their chemical behavior . This could imply that "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride" may also exhibit unique reactivity patterns due to its own steric and electronic characteristics.

Physical and Chemical Properties Analysis

The synthesis and structural assignment of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, a compound with some resemblance to the target molecule, has been reported. The physical properties such as yields and the chemical properties including intermolecular interactions were characterized using NMR, IR spectroscopy, and X-ray diffraction. The study found that in the crystal state, the molecules are linked by short O-H-C contacts, indicating the potential for hydrogen bonding . These findings could be relevant when considering the physical and chemical properties of "2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride", as similar intermolecular forces may be present.

Applications De Recherche Scientifique

Synthesis and Derivatives

Innovative Synthesis Methods : Research indicates innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which include derivatives of the compound . These methods involve starting materials like 2-aminophenol and processes such as one-pot reactions (詹淑婷, 2012).

Chemical Transformations : The treatment of related compounds with chlorosulfonic acid results in derivatives like 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with various substances to yield acids, esters, and amides (D. A. Dushamov et al., 2020).

N-Isopropylation for Na/H Exchange Inhibition : The compound has been utilized in the N-isopropylation of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate. This process is crucial for synthesizing potent Na/H exchange inhibitors (Takeshi Yamamoto et al., 1998).

Biochemical and Pharmacological Applications

Antibacterial Activity : Certain derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines have shown significant antibacterial activity against various bacterial strains, highlighting their potential in antibiotic development (Naveen Kadian et al., 2012).

Na/H Exchange Inhibitors in Pharmacology : The synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines indicate their role as Na/H exchange inhibitors. These compounds have potential therapeutic applications in ischemia-reperfusion induced injury (T. Yamamoto et al., 1998).

Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine have been developed as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. This highlights their potential application in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).

Chemical and Polymer Science

- Polymerization Behavior : The compound's derivatives have been studied for their polymerization behavior, such as in the synthesis of benzoxazine-based polymers. This research contributes to the development of new materials in polymer science (Yanfang Liu et al., 2012).

Propriétés

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOUTDKFANTPPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424571 |

Source

|

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293741-60-3 |

Source

|

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)